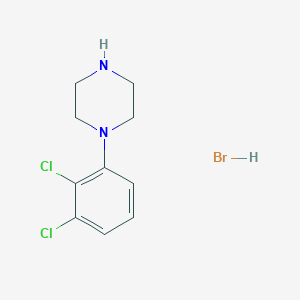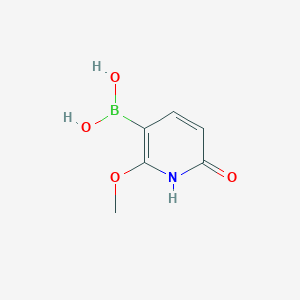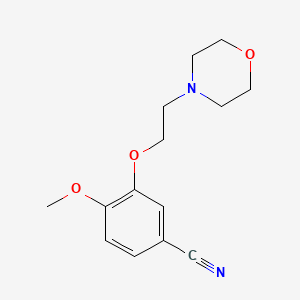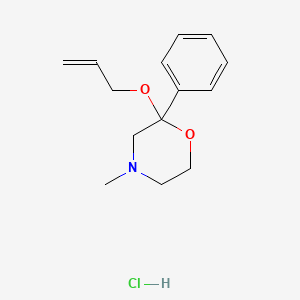
1-(2,3-Dichlorophenyl)piperazine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dichlorophenyl)piperazine hydrobromide is a chemical compound belonging to the phenylpiperazine family. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, including aripiprazole, an atypical antipsychotic. The compound is characterized by the presence of two chlorine atoms on the phenyl ring and a piperazine ring, which contributes to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)piperazine hydrobromide typically involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at elevated temperatures, usually between 120-220°C, to facilitate cyclization . Another method involves reacting diethanolamine with hydrogen bromide at high temperatures, followed by the addition of 2,3-dichloroaniline .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of protonic solvents in the after-treatment steps helps achieve a product purity of over 99.5% . The yield of the process can reach up to 59.5%, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Dichlorophenyl)piperazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Aplicaciones Científicas De Investigación
1-(2,3-Dichlorophenyl)piperazine hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Industry: The compound is utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dichlorophenyl)piperazine hydrobromide involves its interaction with neurotransmitter receptors. It acts as a partial agonist of dopamine D2 and D3 receptors, which contributes to its pharmacological effects . The compound’s structure allows it to bind to these receptors and modulate their activity, influencing neurotransmission pathways in the brain .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chlorophenyl)piperazine: Similar structure but with only one chlorine atom on the phenyl ring.
1-(4-Methoxyphenyl)piperazine: Contains a methoxy group instead of chlorine atoms.
1-Phenylpiperazine: Lacks any substituents on the phenyl ring.
Uniqueness
1-(2,3-Dichlorophenyl)piperazine hydrobromide is unique due to the presence of two chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and pharmacological properties. This dual substitution pattern distinguishes it from other phenylpiperazine derivatives and contributes to its specific interactions with biological targets .
Propiedades
Número CAS |
864512-43-6 |
|---|---|
Fórmula molecular |
C10H13BrCl2N2 |
Peso molecular |
312.03 g/mol |
Nombre IUPAC |
1-(2,3-dichlorophenyl)piperazine;hydrobromide |
InChI |
InChI=1S/C10H12Cl2N2.BrH/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H |
Clave InChI |
ZZIANJABSBSRBK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile](/img/structure/B12818759.png)

![(2R,3S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12818771.png)


![6-(4-Bromophenyl)benzofuro[3,2-c]quinoline](/img/structure/B12818784.png)
![[Methyl(phenyl)phosphanyl]acetonitrile](/img/structure/B12818793.png)
![(R)-N-((R)-1-([1,1'-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12818794.png)

![8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B12818803.png)
![(S)-5-Fluoro-2-(1-(5-(2-methoxypyrimidin-5-yl)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)azetidin-2-yl)-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3h)-one](/img/structure/B12818823.png)



